Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride
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Overview
Description
Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride is a chemical compound used in scientific research. Its unique structure enables diverse applications, such as drug discovery and organic synthesis. It has a molecular weight of 139.22 .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors has been documented . The process involves growing from the meta-position of the pendant phenethyl moiety towards the solvent and introducing a substituent in the 4-position .Molecular Structure Analysis
The molecular structure of this compound is unique and enables it to interact with various biological targets of interest . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps . For instance, the removal of the CF3-group maintained the affinity, while moving it to the 3-position of the benzene ring resulted in a fourfold drop .Physical and Chemical Properties Analysis
This compound has a molecular weight of 139.22 . It is in the form of oil .Scientific Research Applications
Synthesis of Key Intermediates
Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride is utilized in the synthesis of key intermediates in pharmaceuticals. For instance, it serves as a precursor in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, a drug used to prevent blood clots (Zhong Weihui, 2013).
Development of Novel Compounds
The compound plays a role in the development of novel heterocyclic compounds. It is used in the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, which have potential applications in various fields of chemistry and pharmacology (E. Ahmed, 2003).
Creation of Diverse Heterocyclic Systems
This compound is instrumental in the creation of a wide range of heterocyclic systems. For example, it's used in the synthesis of various pyridothienopyrimidine and thiazolo[3,2-a]pyrimidine derivatives with potential therapeutic applications (S. Sirakanyan et al., 2015).
Catalysis in Organic Synthesis
This compound also finds applications in organic synthesis, particularly in catalysis. It has been used in phosphine-catalyzed annulations, leading to the synthesis of highly functionalized tetrahydropyridines, showcasing its versatility in synthetic chemistry (Xue-Feng Zhu et al., 2003).
Antimicrobial Research
There is research indicating the potential antimicrobial activity of derivatives of this compound. These derivatives have shown promising results against pathogens like Staphylococcus aureus, suggesting their potential use in developing new antimicrobial agents (M. Gad-Elkareem et al., 2011).
Safety and Hazards
The safety information for Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-c]pyridine derivatives, have been identified as inhibitors of the g protein-coupled receptor kinase 2 (grk2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Mode of Action
Thieno[2,3-c]pyridine derivatives, which share a similar structure, are known to act as atp-mimetic kinase inhibitors . They bind to the ATP-binding site of their target kinase, preventing ATP from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
For instance, if it inhibits GRK2, it could affect GPCR signaling pathways .
Result of Action
As a potential kinase inhibitor, it could prevent the phosphorylation of specific substrates, thereby altering cellular signaling pathways .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8;/h5,11H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQFMHMHXHXVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2174000-07-6 |
Source
|
Record name | ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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